molecular formula C13H17BBrNO4 B11667509 3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 1315340-66-9

3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B11667509
CAS No.: 1315340-66-9
M. Wt: 342.00 g/mol
InChI Key: ZIDMWXOLIDKJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[333]undecane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of 4-bromophenol with a suitable boron-containing precursor. One common method involves the use of boric acid or boron trichloride as the boron source. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.

    Industry: Used in the production of advanced materials, including polymers and composites with enhanced properties.

Mechanism of Action

The mechanism by which 3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane exerts its effects involves interactions with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This can affect various biochemical pathways, making the compound useful in medicinal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but contains silicon instead of boron.

    2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane-3-one: A related compound with a ketone functional group.

Uniqueness

3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with bromine are desired.

Properties

CAS No.

1315340-66-9

Molecular Formula

C13H17BBrNO4

Molecular Weight

342.00 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H17BBrNO4/c15-11-1-3-12(4-2-11)17-10-13-9-16-5-7-18-14(20-13)19-8-6-16/h1-4,13H,5-10H2

InChI Key

ZIDMWXOLIDKJBJ-UHFFFAOYSA-N

Canonical SMILES

B12OCCN(CCO1)CC(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.